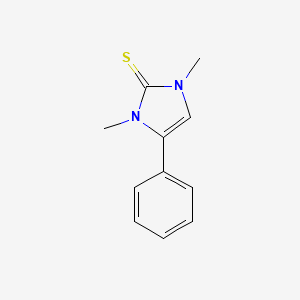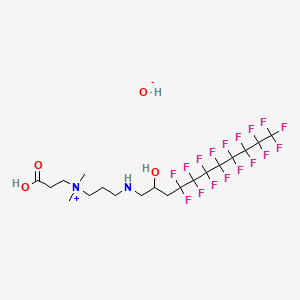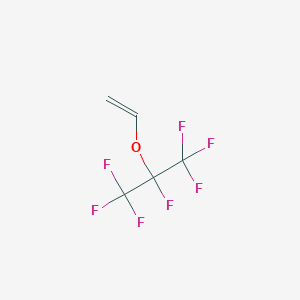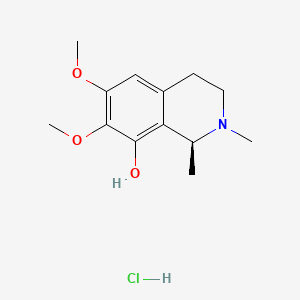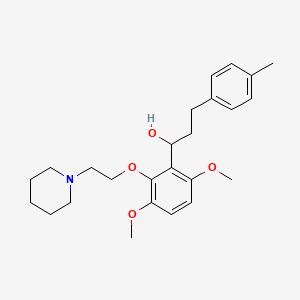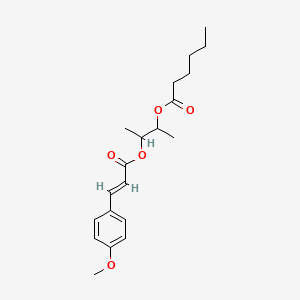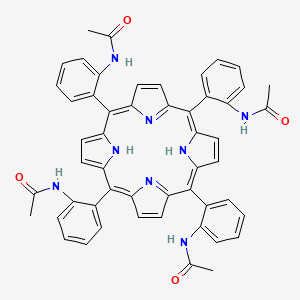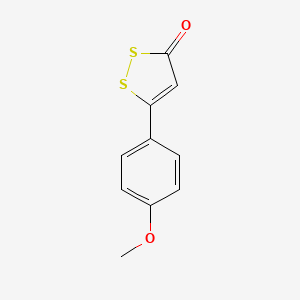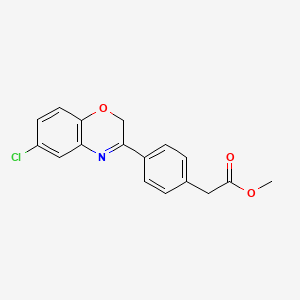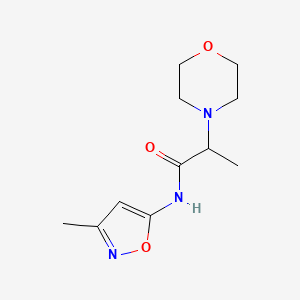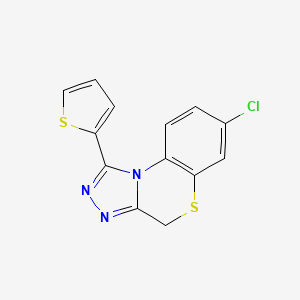
7-Chloro-1-(2-thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4516605 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in research and industry, particularly in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRN 4516605 involves multiple steps, starting from readily available precursors. The specific synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.
Final Formation: The final step involves the formation of BRN 4516605 through a specific reaction, such as a substitution or addition reaction, under precise temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of BRN 4516605 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: BRN 4516605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
BRN 4516605 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe or marker in biological studies to understand various biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
BRN 4516605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in how the compounds react under similar conditions.
Applications: Distinct uses in research, medicine, or industry.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These comparisons help in understanding the specific advantages and limitations of BRN 4516605 in various applications.
Propriétés
Numéro CAS |
93299-97-9 |
|---|---|
Formule moléculaire |
C13H8ClN3S2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
7-chloro-1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C13H8ClN3S2/c14-8-3-4-9-11(6-8)19-7-12-15-16-13(17(9)12)10-2-1-5-18-10/h1-6H,7H2 |
Clé InChI |
WWONTZZVVXTNMH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



